Pyridine, 4-(3-ethenyloxiranyl)- (9CI)
Description
Pyridine, 4-(3-ethenyloxiranyl)- (9CI) is a pyridine derivative substituted at the 4-position with a 3-ethenyloxiranyl group. The 9CI designation refers to the Chemical Abstracts Service (CAS) nomenclature system, ensuring standardized identification of chemical entities.
Properties
CAS No. |
119875-69-3 |
|---|---|
Molecular Formula |
C9H9NO |
Molecular Weight |
147.177 |
IUPAC Name |
4-(3-ethenyloxiran-2-yl)pyridine |
InChI |
InChI=1S/C9H9NO/c1-2-8-9(11-8)7-3-5-10-6-4-7/h2-6,8-9H,1H2 |
InChI Key |
BDEUWYMKVUKIPR-UHFFFAOYSA-N |
SMILES |
C=CC1C(O1)C2=CC=NC=C2 |
Synonyms |
Pyridine, 4-(3-ethenyloxiranyl)- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Structural Analysis
- Substituent Diversity :
- Epoxy-Vinyl Group (Target Compound) : The 3-ethenyloxiranyl group combines an epoxide (oxirane) with a vinyl moiety, likely enhancing electrophilic reactivity for ring-opening reactions or polymerization .
- Heterocyclic Substituents : Compounds like Pyridine, 4-(4-methyl-2-pyrrolidinyl)- (9CI) incorporate nitrogen-containing rings, which are common in drug design due to improved solubility and binding affinity .
- Halogenated Derivatives : Pyridine, 3-bromo-4-ethyl- (9CI) highlights bromine’s role in facilitating cross-coupling reactions (e.g., Suzuki-Miyaura) for pharmaceutical synthesis .
Physical and Chemical Properties
- Thermal Stability : Oxadiazole-substituted pyridines (e.g., Pyridine, 4-(1,2,4-oxadiazol-5-yl)- (9CI)) exhibit high melting points (131–133°C), suggesting stability under thermal stress .
- Boiling Points : Brominated derivatives like Pyridine, 3-bromo-4-ethyl- (9CI) have elevated boiling points (~216°C), aligning with halogen-induced molecular weight increases .
- Density Trends : Substituted pyridines with bulky groups (e.g., bispyridines) show higher densities (e.g., 1.413 g/cm³ for brominated analogs) compared to simpler derivatives .
Functional and Application Insights
- Agrochemical Potential: Propenyl-substituted pyridines (e.g., Pyridine, 3,5-dimethyl-2-(2-propenyl)- (9CI)) are structurally analogous to pyroxyfur, a fungicide/herbicide with LMS Code 809 . The epoxy-vinyl group in the target compound may similarly act as a reactive site for pesticidal activity.
- Pharmaceutical Intermediates : Nitrogen-rich analogs (e.g., pyrrolidinyl-substituted pyridines) are intermediates in alkaloid synthesis or kinase inhibitors .
- Coordination Chemistry : Bispyridine derivatives (e.g., Pyridine,4,4'-(1-ethyl-1,4-butanediyl)bis-) could serve as ligands for metal-organic frameworks (MOFs) .
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